molecular formula C10H8BrNO B8640583 5-(4-Bromophenyl)-2-methyloxazole

5-(4-Bromophenyl)-2-methyloxazole

Cat. No. B8640583
M. Wt: 238.08 g/mol
InChI Key: FXALQOQOIRCHAT-UHFFFAOYSA-N
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Patent
US08492375B2

Procedure details

Trifluoromethanesulfonic acid (6.6 ml) was added to a flask containing iodobenzene diacetate (12.2 g) and MeCN (200 ml) at rt. After 25 min. a solution of 4′-bromoacetophenone (5 g) in MeCN (50 ml) was added and the resultant mixture heated at reflux for 6 h. The reaction was allowed to cool to rt before the solvent was evaporated and the residue partitioned between saturated aqueous Na2CO3 (150 ml) and EtOAc (150 ml). The organic phase was washed with saturated brine (150 ml), dried (MgSO4) and evaporated to give an orange solid. The crude product was purified by column chromatography (silica gel, 50% EtOAc in hexane) to give the title compound (D15) as a pale yellow solid (3.5 g). LCMS electrospray (+ve) 239 (MH+).
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O)(=O)=O.C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.[Br:24][C:25]1[CH:30]=[CH:29][C:28]([C:31](=[O:33])[CH3:32])=[CH:27][CH:26]=1.[CH3:34][C:35]#[N:36]>>[Br:24][C:25]1[CH:30]=[CH:29][C:28]([C:31]2[O:33][C:35]([CH3:34])=[N:36][CH:32]=2)=[CH:27][CH:26]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
6.6 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
12.2 g
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
CC#N
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C)=O
Name
Quantity
50 mL
Type
reactant
Smiles
CC#N
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between saturated aqueous Na2CO3 (150 ml) and EtOAc (150 ml)
WASH
Type
WASH
Details
The organic phase was washed with saturated brine (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an orange solid
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel, 50% EtOAc in hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=CN=C(O1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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